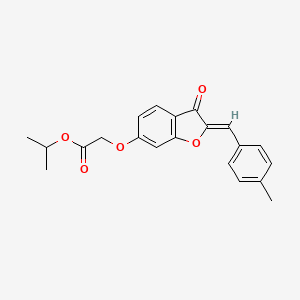

(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-methylbenzylidene group at the C2 position and an isopropyl acetoxy moiety at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, particularly in oncology. This compound’s structure is optimized for tubulin polymerization inhibition via binding to the colchicine site, a mechanism critical for antimitotic activity in cancer therapy . Its Z-configuration ensures proper spatial alignment for target engagement, while the 4-methylbenzylidene substituent balances lipophilicity and steric effects to enhance cellular uptake and binding affinity.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVVEQUQXKTLLT-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity. Therefore, it’s possible that this compound could also target bacterial cells or specific proteins within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial cell division, suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by the pH of its environment, as changes in pH can affect the compound’s ionization state and, consequently, its interaction with its targets.

Biological Activity

(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound characterized by its complex structure involving a benzofuran moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its efficacy in various cellular assays, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O6, with a molecular weight of 368.385 g/mol. The compound features an ester functional group and a benzofuran structure, which are significant for its biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. Its structure suggests potential interactions with biological targets that could lead to therapeutic benefits.

1. Anti-Cancer Activity

Recent studies have demonstrated that analogs of this compound show significant cytotoxic effects against cancer cell lines. For instance:

- Cell Line Studies : In vitro assays using B16F10 melanoma cells revealed that certain analogs inhibited cell proliferation effectively. The compounds were evaluated for their ability to induce apoptosis and inhibit tumor growth.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Analog 1 | 5.0 | Induction of apoptosis |

| Analog 2 | 10.5 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may act through multiple pathways to exert its anti-cancer effects .

2. Tyrosinase Inhibition

Tyrosinase inhibition is critical in skin depigmentation therapies. The compound's analogs demonstrated varying degrees of inhibition against mushroom tyrosinase:

| Analog | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog A | 6.18 | Four times stronger |

| Analog B | >200 | Less effective |

The most potent analogs were found to significantly reduce melanin production in B16F10 cells, indicating potential applications in treating hyperpigmentation disorders .

3. Antioxidant Activity

Antioxidant properties were assessed using DPPH and ABTS radical scavenging assays:

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Analog 1 | 93 | 82 |

| Analog 2 | 30 | 25 |

The high scavenging activity of some analogs correlates with their structural features, suggesting a protective role against oxidative stress .

The mechanisms underlying the biological activities of this compound involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tyrosinase : By binding to the active site of tyrosinase, the compound inhibits melanin synthesis, making it a candidate for skin whitening agents.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Case Studies

A notable study involved administering the compound to melanoma-bearing mice. Results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. Histological analysis showed decreased cell proliferation markers and increased apoptosis in treated groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 428.4 g/mol. Its structure features a benzofuran core, which is significant in various biological activities due to its ability to interact with biological targets.

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds related to benzofuran derivatives exhibit anticancer properties. For instance, studies have shown that benzofuran-based compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Case Study:

A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins. This suggests that (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be further investigated for similar effects .

2. Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Study:

In vitro studies have shown that certain benzofuran derivatives reduce the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The antitumor activity of aurones is highly dependent on substituents at the benzylidene (C2) and acetoxy (C6) positions. Below is a comparative analysis of key analogues:

Mechanistic and Functional Comparisons

- Tubulin Binding Affinity : Compounds like 5a and 5b () exhibit direct tubulin polymerization inhibition via the colchicine site, a mechanism inferred for the target compound due to shared structural motifs .

- Selectivity and Toxicity : 5a avoids hERG channel inhibition, a common toxicity in aurones, likely due to its indole substituent . The target compound’s 4-methyl group may similarly reduce off-target interactions.

- Synthetic Feasibility : Derivatives with halogenated or heteroaromatic substituents (e.g., A3 ) require complex synthesis but offer tunable electronic properties . The target compound’s simpler 4-methyl group may streamline production.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s estimated LogP (~3.5) positions it between polar analogues like B5 (LogP ~1.5) and hydrophobic derivatives like ECHEMI 620547-56-0 (LogP 5.2), suggesting balanced solubility and membrane permeability.

- Thermal Stability : Analogues with rigid substituents (e.g., A3 , mp 263°C) exhibit higher melting points than flexible derivatives (e.g., B5 , mp 205°C), indicating that the target compound’s stability depends on its substituent rigidity .

Preparation Methods

Cyclization Strategies for 3-Oxo-2,3-Dihydrobenzofuran

The dihydrobenzofuran scaffold is typically constructed via acid- or base-catalyzed cyclization of phenolic precursors. For example, Khanna et al. demonstrated that treatment of flavanones with thallium(III) nitrate in perchloric acid induces ring contraction to yield methyl 2,3-dihydrobenzofuran-3-carboxylates. Adapting this method, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran can be synthesized from 2-(2-hydroxyphenyl)acetophenone through oxidative cyclization.

Procedure :

- Substrate : 2-(2-Hydroxyphenyl)acetophenone (5.0 g, 21.3 mmol) is dissolved in acetic acid (50 mL).

- Oxidizing Agent : Thallium(III) nitrate (9.8 g, 25.6 mmol) is added portionwise at 0°C.

- Conditions : The mixture is stirred at 70°C for 6 hours, then quenched with ice-water.

- Yield : 68% of 3-oxo-2,3-dihydrobenzofuran-6-ol.

Alternative Metal-Catalyzed Approaches

Transition-metal catalysts offer milder conditions. A patent by CN105693666A describes ZnCl₂/MnCl₂-mediated cyclization of 2-phenylphenol at 200°C to form dihydrobenzofurans. While this method achieves high yields (up to 98%), it requires harsh temperatures, which may degrade sensitive functional groups.

The introduction of the isopropyl acetoxy group necessitates selective alkylation of the phenolic oxygen at position 6. Classical Williamson ether synthesis is effective but requires protection of the 3-oxo group to prevent side reactions.

Protection-Deprotection Strategy

- Protection : The 3-oxo group is protected as its ethylene ketal by reacting with ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene under reflux.

- Alkylation : The protected intermediate is treated with isopropyl 2-bromoacetate (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.

- Deprotection : The ketal is cleaved using HCl (1 M) in THF/water (3:1) to regenerate the 3-oxo group.

Direct Alkylation Using Phase-Transfer Catalysis

To avoid protection steps, phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) enables direct alkylation of 3-oxo-2,3-dihydrobenzofuran-6-ol.

Procedure :

- Substrate : 3-Oxo-2,3-dihydrobenzofuran-6-ol (2.0 g, 12.1 mmol).

- Alkylating Agent : Isopropyl 2-bromoacetate (3.2 g, 18.2 mmol).

- Catalyst : TBAB (0.4 g, 1.2 mmol).

- Base : NaOH (50% aqueous, 10 mL).

- Conditions : Stirred at 25°C for 24 hours.

- Yield : 62%.

Installation of the 4-Methylbenzylidene Moiety

The (Z)-configured benzylidene group is introduced via acid-catalyzed condensation of the 3-oxo group with 4-methylbenzaldehyde. Stereoselectivity is controlled by reaction kinetics and solvent polarity.

Knoevenagel Condensation

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving Z-selectivity:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Stereochemical Control

The Z-isomer predominates under kinetic control due to reduced steric hindrance between the 4-methyl group and dihydrobenzofuran oxygen. Polar solvents (e.g., DMF) favor the E-isomer by stabilizing the transition state through dipole interactions.

Purification of Diastereomers

Flash chromatography using hexane/ethyl acetate (4:1) resolves Z- and E-isomers, with the Z-isomer eluting first due to lower polarity.

Scalability and Industrial Applicability

The microwave-assisted route offers the best balance of yield and stereoselectivity for large-scale synthesis. However, ZnCl₂/MnCl₂-mediated cyclization remains advantageous for cost-effective core production despite high energy input.

Q & A

Basic: What are the optimal synthetic routes for (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions to generate the 3-oxo-2,3-dihydrobenzofuran scaffold .

Benzylidene Introduction : Condensation with 4-methylbenzaldehyde in ethanol or dichloromethane, catalyzed by acid (e.g., HCl or p-TsOH), to form the Z-configured benzylidene group. Reaction times (4–12 hours) and temperatures (60–80°C) are critical for stereoselectivity .

Esterification : Coupling the benzofuran intermediate with isopropyl bromoacetate using a base (e.g., K₂CO₃) in anhydrous DMF at 50–60°C .

Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzylidene protons at δ 7.2–8.1 ppm, ester carbonyl at δ 170–175 ppm). NOESY confirms Z-configuration via spatial proximity of benzylidene and benzofuran protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₀O₆) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (1680–1750 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., ACD/Labs) to verify ambiguous signals .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbonyl or benzylidene carbons in complex spectra .

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational equilibria affecting peak splitting .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on π-π stacking (benzofuran-benzylidene) and hydrogen bonding (ester carbonyl) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA/GBSA) .

- QSAR Modeling : Derive pharmacophore models from analogs (e.g., substituent effects on IC₅₀) using MOE or RDKit .

Basic: What key functional groups influence the compound’s reactivity?

Methodological Answer:

- Benzylidene Group : Electrophilic at the α,β-unsaturated ketone, enabling Michael additions or nucleophilic attacks .

- Ester Moiety : Susceptible to hydrolysis (acid/base) or aminolysis, requiring anhydrous conditions during synthesis .

- Benzofuran Oxygen : Participates in hydrogen bonding, affecting solubility and biological interactions .

Advanced: What strategies enable regioselective modifications of the benzofuran scaffold?

Methodological Answer:

- Protecting Groups : Temporarily block the 6-oxyacetate group with tert-butyldimethylsilyl (TBS) ethers to direct substitutions at the 3-oxo position .

- Directed Ortho-Metalation : Use LDA or Grignard reagents to functionalize the benzofuran ring at specific positions .

- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions (e.g., introducing halogens) via controlled heating .

Basic: How can researchers determine the compound’s purity and stability under experimental conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperature (Td) to guide storage conditions (e.g., desiccated, −20°C) .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with halogen, methoxy, or alkyl groups at the benzylidene or benzofuran positions .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or anti-inflammatory activity (COX-2 ELISA) .

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.